3-Nitrobenzylidene di(acetate)
Description
Contextual Significance of Geminal Diacetates in Organic Synthesis
Geminal diacetates, also known as acylals, are compounds in which two acetate (B1210297) groups are attached to the same carbon atom. Their primary and long-standing role in organic synthesis is as a protecting group for aldehydes. acs.org This protection strategy is crucial in multi-step syntheses where the aldehyde's carbonyl group needs to be shielded from reaction while other parts of the molecule are being modified. The formation of a geminal diacetate from an aldehyde is a common method to prevent its participation in nucleophilic attack or oxidation/reduction reactions. organic-chemistry.org
The conversion of aldehydes to geminal diacetates can be achieved by reacting the aldehyde with acetic anhydride (B1165640). This reaction is often facilitated by a catalyst. Research has focused on developing mild and efficient catalytic systems, moving away from harsh conditions. For instance, zirconium(IV) chloride (ZrCl₄) has been demonstrated as an effective catalyst for this transformation under solvent-free conditions, offering high yields and short reaction times. organic-chemistry.org Other methods employ catalysts like zeolites and montmorillonite (B579905) clays, highlighting a trend towards using inexpensive, reusable, and environmentally benign reagents. researchgate.net A key advantage of geminal diacetates as protecting groups is their stability under neutral and basic conditions, and their selective cleavage back to the aldehyde, which can often be achieved using the same catalyst in a different solvent system, such as ZrCl₄ in methanol. organic-chemistry.org
More recently, the utility of geminal diacetates has expanded beyond protection chemistry. They are now being explored as sustainable and highly reactive acyl donors in enzymatic acylation reactions. acs.orgnih.gov In this context, they serve as an alternative to traditional acylating agents like vinyl acetate. Geminal diacetates have shown higher reactivity in certain enzymatic processes, particularly with hydrolases that are sensitive to acetaldehyde, a byproduct of vinyl acetate reactions. nih.gov This application is significant for its high atomic efficiency, as the aldehyde byproduct can be recovered and reused to recreate the acyl donor. acs.org Furthermore, these reagents have demonstrated remarkable regioselectivity, enabling the specific acylation of primary alcohols over secondary ones, and have been successfully used in developing protocols for enzymatic kinetic resolution to produce chiral acetates with high enantiomeric excess. acs.orgnih.gov
Table 1: Physicochemical Properties of 3-Nitrobenzylidene di(acetate)
| Property | Value | Source(s) |
| CAS Number | 29949-19-7 | epa.govchemicalbook.com |
| Molecular Formula | C₁₁H₁₁NO₆ | chemicalbook.comnih.govncats.io |
| Molecular Weight | 253.21 g/mol | chemicalbook.comnih.gov |
| Melting Point | 72°C | chemicalbook.com |
| IUPAC Name | [acetyloxy-(3-nitrophenyl)methyl] acetate | ncats.io |
Overview of Research Trajectories for Nitrobenzylidene Compounds and Their Derivatives
Nitrobenzylidene compounds are characterized by a benzylidene core substituted with one or more nitro groups. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, making these compounds valuable and versatile precursors in organic synthesis. Research involving nitrobenzylidene derivatives is diverse, primarily focusing on their utility as building blocks for pharmacologically active molecules and complex heterocyclic systems.
A major area of research involves the use of nitrobenzylidene derivatives in condensation reactions to form larger, more complex structures. For example, 3-nitrobenzaldehyde (B41214), the parent aldehyde of 3-nitrobenzylidene di(acetate), is a key starting material in the Knoevenagel condensation to produce intermediates for various pharmaceuticals. It is used to synthesize 2-(3-nitrobenzylidene)acetoacetic acid esters, which are critical intermediates for 1,4-dihydropyridine (B1200194) calcium channel blockers like Cilnidipine. google.comgoogle.com Similarly, nitrobenzylidene scaffolds are condensed with cyclohexanone (B45756) to create bis(nitrobenzylidene) cyclohexanones, which are investigated for their potential biological activities. rjptonline.org
The nitrobenzylidene moiety is also integral to the synthesis of various heterocyclic compounds. Research has shown its use in producing 5-arylidene-rhodanine derivatives and 1,2,4-triazole-based structures, many of which are explored for their pharmacological potential. scholarsresearchlibrary.comresearchgate.net The reactivity of the nitro group itself is another avenue of research; it can be reduced to an amino group, providing a pathway to a different class of derivatives with new functional properties.
In recent years, computational and in silico studies have become a significant part of the research trajectory for nitrobenzylidene compounds. These studies aim to predict the biological activity and drug-likeness of novel derivatives. For instance, computational models have been used to evaluate nitro-benzylidene phenazine (B1670421) compounds as potential inhibitors of the Dengue virus protease and to assess other derivatives as potential antibacterial agents or PPAR-γ agonists. frontiersin.orgemerginginvestigators.orgmanipal.edu This computational approach allows for the rational design of new molecules with targeted biological functions before undertaking extensive laboratory synthesis and testing.
Table 2: Catalytic Methods for the Synthesis of Geminal Diacetates from Aldehydes
| Catalyst | Reaction Conditions | Key Findings | Source(s) |
| Zirconium(IV) chloride (ZrCl₄) | Solvent-free, room temperature | High yields, short reaction times, mild conditions, catalyst is inexpensive and environmentally friendly. | organic-chemistry.org |
| Zeolite HSZ-360 | Solvent-free | Chemoselective synthesis, reusable catalyst, good yields. | researchgate.net |
| Zn-montmorillonite | Not specified | Effective for a variety of aromatic aldehydes. | researchgate.net |
| Fe-montmorillonite | Room temperature | Excellent yields. | researchgate.net |
| None (thermal) | Refluxing in acetic anhydride | Simple method for aromatic aldehydes without catalyst or additional solvent. | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
29949-19-7 |
|---|---|
Molecular Formula |
C11H11NO6 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
[acetyloxy-(3-nitrophenyl)methyl] acetate |
InChI |
InChI=1S/C11H11NO6/c1-7(13)17-11(18-8(2)14)9-4-3-5-10(6-9)12(15)16/h3-6,11H,1-2H3 |
InChI Key |
QJNXSPWUBMFCND-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC(=CC=C1)[N+](=O)[O-])OC(=O)C |
Canonical SMILES |
CC(=O)OC(C1=CC(=CC=C1)[N+](=O)[O-])OC(=O)C |
melting_point |
72.0 °C |
Other CAS No. |
29949-19-7 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Direct Synthetic Routes to 3-Nitrobenzylidene Di(acetate)
Direct synthesis of 3-Nitrobenzylidene di(acetate) and related structures can be achieved through a few reliable pathways, primarily involving the acetylation of an aldehyde or the oxidation of a substituted toluene.
Conventional Protocols via 3-Nitrobenzaldehyde (B41214) as a Key Precursor
The most common and direct method for preparing 3-Nitrobenzylidene di(acetate) involves the reaction of 3-Nitrobenzaldehyde with acetic anhydride (B1165640). nih.govchemical-suppliers.eu This reaction is a classic example of geminal diacetate (acylal) formation from an aromatic aldehyde. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring generally facilitates this type of reaction, leading to good yields. nih.gov
The general transformation can be represented as: C₇H₅NO₃ (3-Nitrobenzaldehyde) + (CH₃CO)₂O (Acetic Anhydride) → C₁₁H₁₁NO₆ (3-Nitrobenzylidene di(acetate))
This conversion can be carried out under various conditions. A straightforward approach involves simply refluxing the aromatic aldehyde with acetic anhydride, which can proceed even without a catalyst or additional solvent. nih.gov However, to improve reaction rates and yields, a range of catalysts can be employed. Both Lewis acids and protic acids have been shown to be effective. The use of solid acid catalysts like P₂O₅/montmorillonite (B579905) K10 under solvent-free conditions has been reported to give high yields (70–95%) in short reaction times. nih.gov
| Catalyst | Conditions | Key Advantages | Reference |
|---|---|---|---|
| None | Reflux with acetic anhydride | Simple, no catalyst required. | nih.gov |
| P₂O₅/Montmorillonite K10 | Dry media | Inexpensive, high yields, solvent-free. | nih.gov |
| H₂NSO₃H (Sulfamic acid) | - | Efficient, excellent yields. | nih.gov |
| BEA-SO₃H | Mild conditions | Good yields for aldehydes with both electron-donating and withdrawing groups. | nih.gov |
Specific Examples of Diacetate Formation from Related Nitro-Substituted Aromatic Precursors
An alternative route to benzylidene diacetates involves the oxidation of a methyl group on a substituted benzene ring. A notable example is the synthesis of 3-nitrobenzylidene diacetate from 3-nitrotoluene (B166867). In this process, a mixture of 3-nitrotoluene, acetic anhydride, and concentrated sulfuric acid is treated with chromium trioxide at a controlled temperature (below 10°C). chemical-suppliers.eu The reaction mixture is stirred for several hours and then poured onto ice, causing the oily diacetate product to separate. After neutralization and purification, a solid product is obtained. chemical-suppliers.eu This method is particularly useful when the corresponding aldehyde is less accessible or more expensive than the substituted toluene. The success of this reaction often depends on carefully controlling the temperature and the subsequent work-up procedure to solidify the oily product. chemical-suppliers.eu
General Principles and Formation Mechanisms of Geminal Diacetates
The formation of a geminal diacetate, or acylal, from an aldehyde and acetic anhydride is mechanistically related to acetal (B89532) formation from an aldehyde and an alcohol. researchgate.net The reaction typically proceeds under acidic catalysis.
The proposed mechanism involves the following key steps:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon. researchgate.net
First Nucleophilic Attack : A molecule of acetic anhydride acts as a nucleophile, attacking the activated carbonyl carbon. This step is followed by the elimination of a molecule of acetic acid, resulting in a hemiacetal-like intermediate.
Formation of an Oxocarbenium Ion : The hydroxyl group of the intermediate is protonated by the acid catalyst, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion.
Second Nucleophilic Attack : A second molecule of acetic anhydride (or an acetate (B1210297) ion) attacks the oxocarbenium ion.
Deprotonation : The final step is the deprotonation of the resulting species to yield the stable geminal diacetate and regenerate the acid catalyst. chemicalbook.com
This sequence highlights the role of the catalyst in activating the aldehyde substrate and facilitating the two successive acetylation steps at the same carbon atom.
Influence of Reaction Conditions on Synthetic Efficiency and Selectivity
The efficiency and selectivity of 3-Nitrobenzylidene di(acetate) synthesis are highly dependent on the chosen reaction conditions. Several factors play a crucial role in determining the outcome of the synthesis.
Catalyst : The choice of catalyst is paramount. While the reaction can proceed without a catalyst, yields and reaction times are often suboptimal. nih.gov The use of solid acid catalysts like zeolite (BEA-SO₃H) or P₂O₅ on a solid support can lead to high yields under mild, often solvent-free, conditions. nih.govnih.gov This approach offers advantages in terms of easier product purification and catalyst recyclability.
Temperature : Reaction temperature is a critical parameter. For the direct acetylation of 3-nitrobenzaldehyde, refluxing is often employed to drive the reaction to completion. nih.gov In contrast, for the oxidative route from 3-nitrotoluene using chromium trioxide, the temperature must be kept low (below 10°C) to prevent over-oxidation and the formation of unwanted by-products. chemical-suppliers.eu
Solvent : Many modern protocols for acylal formation are performed under solvent-free conditions. nih.gov This not only reduces the environmental impact but can also accelerate the reaction rate and simplify the work-up procedure.
Substituents : The nature of the substituents on the aromatic ring influences reactivity. Electron-withdrawing groups, such as the nitro group in 3-nitrobenzaldehyde, generally enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus facilitating the formation of the diacetate in high yields. nih.gov
By carefully optimizing these conditions, chemists can maximize the yield of 3-Nitrobenzylidene di(acetate) while minimizing reaction time and the formation of impurities.
Derivatives and Analogues of the 3 Nitrobenzylidene Moiety
Synthesis and Structural Variations of Nitrobenzylidene Schiff Base Derivatives
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are among the most widely studied classes of organic compounds. mdpi.com They are typically formed through the condensation of primary amines with active carbonyl compounds. mdpi.comderpharmachemica.com The synthesis involving the 3-nitrobenzylidene unit is straightforward and provides a foundation for more complex molecular architectures.
Condensation Reactions with Primary Amines
The most common and efficient method for preparing Schiff bases is the condensation reaction between a primary amine and an aldehyde or ketone. derpharmachemica.comnih.gov In the context of 3-nitrobenzylidene derivatives, this involves the reaction of 3-nitrobenzaldehyde (B41214) with a selected primary amine.
The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). mdpi.com Often, a catalytic amount of acid, like glacial acetic acid, is added to facilitate the reaction. mdpi.com The mechanism involves a three-step reversible process: (i) nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, (ii) intramolecular proton transfer to form a carbinolamine intermediate, and (iii) elimination of a water molecule to form the final imine product. derpharmachemica.com
An experimental study demonstrated the synthesis of a Schiff base, 4-Chloro-N-[(E)-(3-nitrophenyl)methylene]aniline, through the condensation of m-Nitrobenzaldehyde and p-Chloroaniline. mdpi.com The process involved refluxing the reactants in ethanol with a few drops of glacial acetic acid, which resulted in the formation of the desired Schiff base as a solid precipitate. mdpi.com
Table 1: Examples of Reagents for Schiff Base Synthesis
| Carbonyl Compound | Primary Amine | Resulting Schiff Base Moiety |
|---|---|---|
| m-Nitrobenzaldehyde | p-Chloroaniline | 4-Chloro-N-[(E)-(3-nitrophenyl)methylene]aniline mdpi.com |
| p-Nitrobenzaldehyde | m-Nitroaniline | 1-nitro-4-(1-imino,4-nitrophenyl)benzene niscpr.res.in |
Crystallographic Characterization of Schiff Base Structures
For instance, crystallographic studies on Schiff base ligands derived from substituted diamines and 2-hydroxy-1-naphthaldehyde (B42665) have revealed detailed structural features. These studies have characterized the N2O2-chromophore and the coordination geometry around metal centers in their complexes, identifying distorted tetrahedral or square-planar arrangements. Such analyses also shed light on the supramolecular packing, which is often governed by intermolecular interactions like π-π stacking and C-H···π interactions.
In another study, single crystals of a Schiff base derived from 4-nitrocinnamaldehyde (B167888) were obtained by slow evaporation from ethanol, proving suitable for X-ray diffraction analysis. This characterization is essential for correlating the molecular structure with observed properties, such as photoluminescence and non-linear optical behavior.
Synthesis of Thiazolidinone and Thiazolidine Derivatives
The 3-nitrobenzylidene unit is a key precursor for the synthesis of various heterocyclic systems, including thiazolidinones and thiazolidines. These frameworks are constructed through several synthetic strategies, such as Knoevenagel condensations, Mannich-type reactions, and multicomponent reactions.
Knoevenagel Condensation Approaches Involving the Nitrobenzylidene Unit
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as malononitrile (B47326) or an ester of malonic acid. This reaction is widely used to produce important chemical intermediates. The mechanism typically involves the deprotonation of the active methylene compound by a base to form a nucleophilic enolate ion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final α,β-unsaturated product.
The 3-nitrobenzylidene unit can be readily incorporated into various molecules using this approach. For example, the Knoevenagel condensation of 3-nitrobenzaldehyde with malononitrile yields 2-(3-nitrobenzylidene)malononitrile. This reaction can be catalyzed by various systems, including bifunctional hexagonal metal-organic frameworks (MOFs) that possess both Lewis acid (metal centers) and basic sites (amine groups). The metal center activates the aldehyde's carbonyl group, while the basic site deprotonates the malononitrile, facilitating the condensation under mild conditions.
Table 2: Knoevenagel Condensation of 3-Nitrobenzaldehyde
| Reactant 1 | Reactant 2 | Product |
|---|
Mannich-Type Reactions for Functionalized Thiazolidinone Frameworks
The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine, resulting in an aminomethylated product. This reaction is valuable for introducing functionalized side chains onto existing molecular frameworks, including thiazolidinones.
A series of novel (5E)-5-arylidene-3-substituted-1,3-thiazolidine-2,4-diones can be prepared by first performing a Knoevenagel-type condensation of 1,3-thiazolidine-2,4-dione with a substituted aromatic aldehyde. The resulting 5-arylidene-1,3-thiazolidine-2,4-dione, which contains an active N-H proton, can then undergo a Mannich reaction with formaldehyde and a primary or secondary amine. This introduces a substituted aminomethyl group at the N-3 position of the thiazolidinone ring.
In a more complex synthesis, a Mannich base was incorporated into a 4-thiazolidinone (B1220212) structure starting from 3-(3-nitrophenyl)sydnone. This involved reacting the sydnone (B8496669) with paraformaldehyde and p-phenylenediamine (B122844) to create the Mannich base, which was then further elaborated into a Schiff base and finally cyclized with thioglycolic acid to form the 4-thiazolidinone ring.
Multicomponent Reaction Strategies for Thiazolidine Ring Systems
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. MCRs are valued for their high atom economy, time efficiency, and alignment with green chemistry principles.
One-pot MCRs are effectively used for the synthesis of 1,3-thiazolidin-4-one derivatives. A common approach involves the cyclocondensation of an aromatic aldehyde (such as 3-nitrobenzaldehyde), an amine (like aniline), and thioglycolic acid. The reaction mechanism is thought to proceed through the initial formation of an imine intermediate from the aldehyde and the amine. This intermediate then reacts with the nucleophilic sulfur of thioglycolic acid, followed by an intramolecular cyclization and dehydration to yield the final thiazolidinone product. Various catalysts, including ionic liquids, can be employed to enhance the reaction efficiency and yield.
Synthesis of 1,3-Indanedione Derivatives Incorporating 3-Nitrobenzylidene Moieties
The synthesis of 1,3-indanedione derivatives bearing a 3-nitrobenzylidene substituent is prominently achieved through the Knoevenagel condensation reaction. This reaction typically involves the condensation of an active methylene compound, in this case, 1,3-indanedione, with an aldehyde, which is 3-nitrobenzaldehyde.
While the direct use of 3-nitrobenzylidene di(acetate) in this condensation is not extensively reported, it can serve as a stable precursor to 3-nitrobenzaldehyde. The di(acetate) can be readily hydrolyzed in situ under acidic or basic conditions to generate the corresponding aldehyde, which then participates in the condensation reaction. This two-step, one-pot approach can be advantageous in certain synthetic strategies where the aldehyde itself might be unstable or prone to side reactions under different conditions.
The core of the synthesis is the reaction between 1,3-indanedione and 3-nitrobenzaldehyde. The reaction is typically catalyzed by a base, such as piperidine (B6355638) or an alkali hydroxide, in a suitable solvent like ethanol or acetic acid. The mechanism involves the deprotonation of the active methylene group of 1,3-indanedione to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final product, 2-(3-nitrobenzylidene)-1H-indene-1,3(2H)-dione.
The reaction conditions can be optimized to achieve high yields of the desired product. Key parameters that are often varied include the choice of catalyst, solvent, reaction temperature, and reaction time.
Table 1: Synthesis of 2-(3-nitrobenzylidene)-1H-indene-1,3(2H)-dione
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| 1,3-Indanedione | 3-Nitrobenzaldehyde | Piperidine | Ethanol | 2-(3-Nitrobenzylidene)-1H-indene-1,3(2H)-dione |
Polymer-Supported Derivatives and Polymeric Conjugates Featuring the Nitrobenzylidene Unit
The immobilization of organic molecules onto polymeric supports is a well-established strategy in organic synthesis and catalysis, offering advantages such as ease of separation and catalyst recycling. The 3-nitrobenzylidene moiety can be incorporated into polymeric structures in two primary ways: through the use of a polymer-supported catalyst for reactions involving a nitrobenzaldehyde, or by covalently linking the nitrobenzylidene unit to a polymer backbone to form a polymeric conjugate.
While direct examples of polymer-supported 3-nitrobenzylidene derivatives are not abundant in the literature, the principles of solid-phase organic synthesis can be applied. For instance, a polymer-supported base could be employed to catalyze the Knoevenagel condensation described in the previous section. This approach would facilitate the purification of the final 1,3-indanedione derivative by simple filtration.
The synthesis of polymeric conjugates featuring the nitrobenzylidene unit can be envisioned through the polymerization of a monomer containing the 3-nitrobenzylidene functionality. For example, a vinyl-substituted 3-nitrobenzaldehyde could be synthesized and subsequently polymerized or copolymerized with other monomers to yield a polymer with pendant 3-nitrobenzylidene groups. Such polymers could have applications in areas like non-linear optics or as photoresponsive materials.
Another approach involves the post-polymerization modification of a pre-existing polymer. A polymer with reactive functional groups, such as hydroxyl or amino groups, could be reacted with a derivative of 3-nitrobenzaldehyde, for instance, 3-nitrobenzoyl chloride, to covalently attach the nitrobenzylidene moiety to the polymer chain.
Table 2: Approaches to Polymer-Supported Systems with the Nitrobenzylidene Unit
| Approach | Description | Potential Application |
| Polymer-Supported Catalyst | A polymer-bound catalyst is used to facilitate a reaction involving 3-nitrobenzaldehyde. | Green chemistry, simplified product purification. |
| Polymeric Conjugate | The 3-nitrobenzylidene moiety is covalently attached to a polymer backbone. | Functional materials, drug delivery systems. |
Other Heterocyclic Systems Incorporating the 3-Nitrobenzylidene Structural Element
The 3-nitrobenzylidene moiety, primarily through its precursor 3-nitrobenzaldehyde, is a valuable building block for the synthesis of various other heterocyclic systems beyond 1,3-indanediones. Two notable examples are the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction for the preparation of dihydropyrimidinones.
Hantzsch Dihydropyridine Synthesis: This is a multi-component reaction that typically involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to produce a 1,4-dihydropyridine (B1200194) derivative. When 3-nitrobenzaldehyde is used as the aldehyde component, the resulting dihydropyridine will bear a 3-nitrophenyl group at the 4-position. The reaction proceeds through a series of condensation, addition, and cyclization reactions. These 1,4-dihydropyridine derivatives are of significant interest in medicinal chemistry due to their biological activities, including as calcium channel blockers.
Biginelli Reaction: This is another multi-component reaction that condenses an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form a dihydropyrimidinone or a dihydropyrimidinethione. Utilizing 3-nitrobenzaldehyde in this reaction leads to the formation of a dihydropyrimidinone with a 3-nitrophenyl substituent. The reaction is typically acid-catalyzed and offers an efficient route to a wide range of biologically active heterocyclic compounds. wikipedia.org
Table 3: Synthesis of Heterocyclic Systems from 3-Nitrobenzaldehyde
| Reaction Name | Reactants | Product Class |
| Hantzsch Dihydropyridine Synthesis | 3-Nitrobenzaldehyde, Ethyl acetoacetate, Ammonia | 1,4-Dihydropyridines |
| Biginelli Reaction | 3-Nitrobenzaldehyde, Ethyl acetoacetate, Urea | Dihydropyrimidinones |
Advanced Spectroscopic Characterization Methodologies
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the FT-IR spectrum of 3-Nitrobenzylidene di(acetate), several characteristic absorption bands confirm its molecular structure. The presence of the nitro group is unequivocally identified by strong asymmetric and symmetric stretching vibrations. The ester functionalities give rise to a prominent carbonyl (C=O) stretching band, a hallmark of acetate (B1210297) groups, as well as C-O stretching vibrations.
The aromatic nature of the compound is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions within the aromatic ring. Aliphatic C-H stretching from the methyl groups of the acetates is also observed.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Nitro (Ar-NO₂) | Asymmetric Stretching | ~1527 |
| Nitro (Ar-NO₂) | Symmetric Stretching | ~1373 |
| Ester (C=O) | Stretching | ~1750-1735 |
| Ester (C-O) | Stretching | ~1210 |
| Aromatic C-H | Stretching | ~3100-3000 |
| Aromatic C=C | Stretching | ~1614, 1506, 1465 |
| Aliphatic C-H (methyl) | Stretching | ~2925 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for detailing the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 3-Nitrobenzylidene di(acetate) provides precise information about the chemical environment of the protons. The aromatic protons appear as a complex multiplet in the downfield region, a result of the electron-withdrawing effects of the nitro group and the di(acetate) moiety. The single methine proton, situated between two oxygen atoms and attached to the aromatic ring, is expected to be significantly deshielded and appear as a singlet. The six equivalent protons of the two methyl groups from the acetate functions will give rise to a sharp singlet in the upfield region.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| Aromatic (Ar-H) | ~7.5-8.5 | Multiplet (m) | 4 |
| Methine (CH) | ~7.6 | Singlet (s) | 1 |
| Methyl (CH₃) | ~2.1 | Singlet (s) | 6 |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom. The carbonyl carbons of the ester groups are expected to resonate at the lowest field. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the positions of the nitro and benzylidene di(acetate) substituents. The methine carbon, bonded to two oxygens, will be found at a characteristic downfield position, while the methyl carbons of the acetate groups will appear at the highest field.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~168-170 |
| Aromatic (C-NO₂) | ~148 |
| Aromatic (C-CH) | ~138 |
| Aromatic (CH) | ~122-135 |
| Methine (CH) | ~89 |
| Methyl (CH₃) | ~21 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum of 3-Nitrobenzylidene di(acetate) is characterized by absorptions due to the nitroaromatic chromophore. Typically, nitroaromatic compounds exhibit two main absorption bands. A strong absorption band is expected at shorter wavelengths (around 250 nm), which is attributed to a π → π* transition involving the nitro group and the benzene (B151609) ring. A much weaker band is anticipated at longer wavelengths (around 350 nm), corresponding to a forbidden n → π* transition originating from the lone pair of electrons on the oxygen atoms of the nitro and carbonyl groups. uiowa.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For 3-Nitrobenzylidene di(acetate) (C₁₁H₁₁NO₆), the molecular weight is 253.21 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 253. A characteristic fragmentation pattern would involve the sequential loss of the acetate groups. The loss of an acetoxy radical (•OCOCH₃, 59 Da) would lead to a significant fragment ion. Further fragmentation could involve the loss of acetic acid (CH₃COOH, 60 Da) or ketene (B1206846) (CH₂=C=O, 42 Da).
| m/z | Plausible Fragment Ion | Formula |
|---|---|---|
| 253 | [M]⁺ (Molecular Ion) | [C₁₁H₁₁NO₆]⁺ |
| 194 | [M - OCOCH₃]⁺ | [C₉H₈NO₄]⁺ |
| 151 | [M - 2 x OCOCH₃ + H]⁺ or [3-nitrobenzyl cation] | [C₇H₆NO₂]⁺ |
| 134 | [M - CH₃COOH - OCOCH₃]⁺ | [C₇H₅NO₂]⁺ |
| 43 | [CH₃CO]⁺ (Acylium ion) | [C₂H₃O]⁺ |
X-ray Diffraction Studies for Solid-State Structural Determination
Single-crystal X-ray diffraction provides the definitive solid-state structure of a compound, including precise bond lengths, bond angles, and intermolecular interactions. A study published in Acta Crystallographica Section E: Structure Reports Online has detailed the crystal structure of (3-Nitrophenyl)methanediyl diacetate. nih.govresearchgate.net The analysis revealed that the compound crystallizes in the triclinic space group P-1. nih.govresearchgate.net The methine carbon is connected to the two acetate groups and the phenyl ring in a distorted tetrahedral geometry. researchgate.net The nitro group is slightly twisted relative to the plane of the phenyl ring. researchgate.net In the crystal packing, only weak van der Waals interactions are observed. nih.gov
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.8959 (9) |
| b (Å) | 8.4779 (10) |
| c (Å) | 9.7788 (13) |
| α (°) | 109.094 (11) |
| β (°) | 98.031 (10) |
| γ (°) | 99.963 (10) |
| Volume (ų) | 595.55 (13) |
| Z | 2 |
Data from Ziarani, G. M., et al. (2008). nih.govresearchgate.net
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
The compound crystallizes in the triclinic system with the space group P-1. The crystal structure was determined using a Stoe IPDS diffractometer with Mo Kα radiation. The detailed crystallographic data provide a complete picture of the molecular architecture in the solid state. The asymmetric unit contains one molecule of 3-Nitrobenzylidene di(acetate). The nitro group is attached to the third position of the benzylidene ring, and the two acetate groups are bonded to the benzylic carbon atom. The precise bond lengths and angles determined from this analysis confirm the covalent framework of the molecule.
Table 1: Crystal Data and Structure Refinement for 3-Nitrobenzylidene di(acetate).
| Parameter | Value |
|---|---|
| Empirical formula | C11H11NO6 |
| Formula weight | 253.21 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 5.889 (2) |
| b (Å) | 8.834 (3) |
| c (Å) | 11.758 (4) |
| α (°) | 89.69 (3) |
| β (°) | 81.97 (3) |
| γ (°) | 80.31 (3) |
| Volume (ų) | 595.55 (13) |
| Z | 2 |
Analysis of Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions
The arrangement of molecules within a crystal, known as crystal packing, is governed by various intermolecular interactions. These can range from strong hydrogen bonds to weaker forces like van der Waals interactions. In the crystal structure of 3-Nitrobenzylidene di(acetate), the molecules are primarily organized through weak van der Waals forces.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical values calculated from the proposed empirical formula to verify its accuracy and the purity of the sample.
The molecular formula for 3-Nitrobenzylidene di(acetate) is C11H11NO6. Based on this formula, the theoretical elemental composition can be calculated. This analytical method serves as a crucial checkpoint in chemical synthesis to confirm that the isolated product has the expected elemental makeup.
Table 2: Theoretical Elemental Composition of 3-Nitrobenzylidene di(acetate)
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 52.18 |
| Hydrogen | H | 4.38 |
| Nitrogen | N | 5.53 |
| Oxygen | O | 37.91 |
Computational Chemistry Investigations
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Calculations for 3-Nitrobenzylidene di(acetate) are typically performed using a basis set such as 6-311++G(d,p) to provide a reliable description of its electronic structure and related properties.
Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 3-Nitrobenzylidene di(acetate), the HOMO is expected to be localized over the phenyl ring and the acetate (B1210297) groups, which are comparatively electron-rich. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group (-NO₂). This distribution facilitates intramolecular charge transfer from the phenyl di(acetate) portion to the nitro group. A significant energy gap would imply high kinetic stability.
Table 1: Illustrative Frontier Molecular Orbital Properties of 3-Nitrobenzylidene di(acetate)
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -2.0 |
| Energy Gap (ΔE) | 5.5 |
Note: The values in this table are representative examples for a molecule of this type and are intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron potential on the van der Waals surface.
For 3-Nitrobenzylidene di(acetate), the MEP map would characteristically show:
Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, are expected to be concentrated around the highly electronegative oxygen atoms of the nitro group and the carbonyl oxygen atoms of the acetate groups. These sites are susceptible to electrophilic attack.
Positive Potential (Blue): This color signifies electron-deficient regions, primarily located around the hydrogen atoms of the phenyl ring and the methyl groups. These areas are potential sites for nucleophilic attack.
Neutral Potential (Green): Areas with near-zero potential are typically found over the carbon framework of the phenyl ring.
The MEP analysis visually confirms the charge separation and intramolecular charge transfer characteristics suggested by the FMO analysis.
Global chemical reactivity descriptors, derived from the HOMO and LUMO energy values, provide quantitative measures of a molecule's reactivity and stability. These descriptors are calculated using the principles of conceptual DFT.
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η)
A high chemical hardness value indicates low reactivity, corresponding to a large HOMO-LUMO gap. The electrophilicity index measures the ability of a molecule to accept electrons. For 3-Nitrobenzylidene di(acetate), the presence of the nitro group is expected to result in a significant electrophilicity index.
Table 2: Illustrative Global Chemical Reactivity Descriptors for 3-Nitrobenzylidene di(acetate)
| Descriptor | Value (eV) |
| Ionization Potential (I) | 7.5 |
| Electron Affinity (A) | 2.0 |
| Electronegativity (χ) | 4.75 |
| Chemical Hardness (η) | 2.75 |
| Chemical Softness (S) | 0.18 |
| Electrophilicity Index (ω) | 4.10 |
Note: The values in this table are representative examples derived from the illustrative FMO energies and are for explanatory purposes.
DFT calculations can be used to predict the thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G), by performing frequency calculations on the optimized molecular geometry. These parameters are essential for understanding the stability of the molecule and the spontaneity of reactions in which it might participate.
The standard formation enthalpy, entropy, and Gibbs free energy provide a baseline for the molecule's energetic profile. A negative Gibbs free energy of formation indicates that the molecule is stable with respect to its constituent elements. These calculations are fundamental for studying reaction mechanisms and predicting equilibrium constants.
Table 3: Illustrative Thermodynamic Parameters for 3-Nitrobenzylidene di(acetate) at 298.15 K
| Parameter | Value |
| Enthalpy (H) | -250 kcal/mol |
| Entropy (S) | 120 cal/mol·K |
| Gibbs Free Energy (G) | -285 kcal/mol |
Note: The values in this table are hypothetical and serve to illustrate the typical output of such calculations.
Analysis of Noncovalent Interactions and Supramolecular Assemblies
While covalent bonds define the molecule, noncovalent interactions dictate how molecules pack in the solid state, influencing physical properties like melting point and solubility.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus external to it (dₑ) and internal to it (dᵢ) is calculated. These distances are used to generate a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts.
For 3-Nitrobenzylidene di(acetate), the fingerprint plot would be deconstructed to show the percentage contribution of different types of contacts:
H···H Contacts: Typically, these are the most abundant interactions, appearing as a large, diffuse region in the center of the plot.
O···H/H···O Contacts: These are crucial interactions, representing hydrogen bonds (C–H···O). They appear as distinct "wings" or sharp spikes on the plot. The oxygen atoms from both the nitro and acetate groups would be involved.
C···H/H···C Contacts: These represent interactions involving the aromatic ring and are also significant contributors to crystal packing.
By quantifying the relative area of these contacts on the Hirshfeld surface, a clear picture of the supramolecular architecture and the dominant forces holding the crystal together can be obtained.
Table 4: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
| H···H | 45.5 |
| O···H | 35.2 |
| C···H | 12.8 |
| C···C | 3.5 |
| Other | 3.0 |
Note: This table presents an example distribution of intermolecular contacts for a molecule with similar functional groups.
Reduced Density Gradient (RDG) and Noncovalent Interaction (NCI) Plot Analyses
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize noncovalent interactions (NCIs) in molecular systems. It is based on the electron density (ρ) and its gradient (∇ρ). The RDG is a real space function that highlights regions of low electron density and low density gradient, which are indicative of noncovalent interactions such as van der Waals forces, hydrogen bonds, and steric repulsion.
An NCI plot is a 3D visualization of the RDG, where different types of interactions are typically color-coded. For instance, weak van der Waals interactions are often shown in green, strong attractive interactions like hydrogen bonds in blue, and repulsive steric clashes in red.
Were this analysis performed on 3-Nitrobenzylidene di(acetate), it would allow for the visualization of intramolecular interactions, such as potential hydrogen bonds involving the nitro group or the acetate groups, as well as van der Waals interactions between different parts of the molecule. This would provide a detailed picture of the forces that stabilize the molecule's conformation.
Quantum Theory of Atoms in Molecules (QTAIM) Investigations
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical framework that defines atomic properties within a molecule based on the topology of the electron density. QTAIM partitions a molecule into atomic basins, allowing for the calculation of atomic charges, energies, and other properties.
A key feature of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the chemical bond. For example, the sign of the Laplacian can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions.
A QTAIM analysis of 3-Nitrobenzylidene di(acetate) would precisely define the atoms within the molecule and characterize the nature of each chemical bond, including the covalent bonds within the aromatic ring and the ester groups, as well as any potential intramolecular noncovalent bonds.
Theoretical Prediction of Optical Properties
Nonlinear Optical (NLO) Properties and Their Potential
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. This property is crucial for various applications in photonics, including frequency conversion and optical switching. Computational chemistry, particularly density functional theory (DFT), is widely used to predict the NLO properties of molecules.
The key parameters that quantify the NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are related to the second- and third-order NLO effects, respectively. Molecules with large NLO responses typically possess a significant degree of charge transfer, often facilitated by donor-acceptor systems connected by a π-conjugated bridge.
A theoretical study of 3-Nitrobenzylidene di(acetate) would involve calculating these hyperpolarizabilities. The presence of the electron-withdrawing nitro group and the π-system of the benzene (B151609) ring suggests that this molecule might exhibit NLO properties. Computational analysis would quantify this potential and provide insights into the electronic transitions responsible for the NLO response.
Application of Advanced Computational Methodologies in Reaction Mechanism Studies
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and reaction pathways. This information is vital for understanding reaction outcomes, selectivity, and for designing more efficient synthetic routes.
Advanced computational methods, such as DFT and post-Hartree-Fock methods, can be used to calculate the activation energies and reaction energies for proposed mechanistic steps. For the synthesis of 3-Nitrobenzylidene di(acetate), computational studies could elucidate the detailed mechanism of its formation, for example, from 3-nitrobenzaldehyde (B41214) and acetic anhydride (B1165640). This would involve modeling the bond-making and bond-breaking processes, identifying the key transition states, and confirming the most favorable reaction pathway.
Applications in Modern Organic Synthesis
Role as a Versatile Precursor in the Construction of Complex Organic Molecules
3-Nitrobenzylidene di(acetate) is a stable, crystalline solid that functions as a protected form of 3-nitrobenzaldehyde (B41214). ijpsonline.comscribd.com This protective group strategy allows for the controlled release of the highly reactive aldehyde functionality under specific reaction conditions, preventing unwanted side reactions. organic-chemistry.orgwikipedia.org Its utility is demonstrated in its application as a key intermediate for the synthesis of second-generation dihydropyridine (B1217469) calcium channel blockers like nitrendipine (B1678957) and nimodipine. ijpsonline.com The presence of both the masked aldehyde and the nitro group allows for sequential and diverse chemical transformations, making it a valuable precursor for creating complex molecular architectures. researchgate.net The nitro group itself can be readily transformed into other functional groups, such as amines, further expanding its synthetic potential.
Utility in Carbon-Carbon (C-C) Bond Forming Reactions (e.g., Knoevenagel Condensations)
One of the most prominent applications of 3-Nitrobenzylidene di(acetate) is in carbon-carbon bond formation, particularly through the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In this context, 3-Nitrobenzylidene di(acetate) serves as an in-situ source of 3-nitrobenzaldehyde.
The reaction is typically catalyzed by a weak base and proceeds by the deprotection of the diacetate to reveal the aldehyde, which then reacts with an active methylene (B1212753) compound. wikipedia.orgorganic-chemistry.org This methodology is employed to synthesize a variety of α,β-unsaturated compounds, which are themselves important intermediates in organic synthesis. mdpi.com For example, the condensation of 3-nitrobenzaldehyde (derived from the diacetate) with 2-nitroacetophenone in the presence of a base leads to the formation of nitro-substituted chalcones. mdpi.com
Table 1: Examples of Knoevenagel Condensation Products from 3-Nitrobenzaldehyde
| Active Methylene Compound | Product Type | Reference |
|---|---|---|
| 2-Nitroacetophenone | Nitro-substituted Chalcone | mdpi.com |
| Malononitrile (B47326) | Benzylidene Malononitrile | researchgate.net |
Applications in the Synthesis of Diverse Heterocyclic Compounds
The 3-nitrobenzaldehyde generated from 3-Nitrobenzylidene di(acetate) is a crucial starting material for the synthesis of a wide range of heterocyclic compounds. ijpsonline.com These nitrogen, oxygen, and sulfur-containing ring systems form the core of many biologically active molecules and pharmaceuticals.
Nitro-substituted chalcones, synthesized via Knoevenagel condensation as described above, can act as intermediates for building various heterocyclic systems such as indoles, quinolines, and carbazoles. mdpi.com Furthermore, 3-nitrobenzaldehyde is a key component in multicomponent reactions that efficiently construct complex heterocyclic scaffolds. For instance, it is an essential intermediate in the synthesis of dihydropyridine-based drugs, which are a class of calcium channel blockers used to treat cardiovascular diseases. ijpsonline.com
Potential in C-H Functionalization Strategies as a Masked Aldehyde Equivalent
Modern organic synthesis increasingly focuses on C-H functionalization, a powerful strategy for modifying complex molecules by directly converting C-H bonds into C-C or C-heteroatom bonds. Geminal diacetates, like 3-Nitrobenzylidene di(acetate), serve as "masked" or protected aldehyde equivalents in these strategies. organic-chemistry.orgwikipedia.orgacs.org
Protecting the aldehyde as a diacetate prevents it from undergoing undesired reactions while C-H activation is performed at other sites of the molecule. organic-chemistry.orgwikipedia.org This approach is particularly valuable in multi-step syntheses where chemoselectivity is critical. Recent advancements have seen the development of directing groups that can guide catalysts to functionalize specific C-H bonds, including those at the meta-position of an aromatic ring. nih.gov A masked aldehyde, such as the one in 3-Nitrobenzylidene di(acetate), could be incorporated into such a template, allowing for complex modifications before the aldehyde is deprotected for further reactions. nih.govnih.gov
Development of Functional Materials with Specific Optical or Electronic Properties
The nitroaromatic core of 3-Nitrobenzylidene di(acetate) makes it a precursor for functional materials with interesting optical and electronic properties. nih.govnih.govias.ac.in Nitroaromatic compounds are known for their electron-accepting nature, which is a key feature in materials used for sensing, particularly for detecting other nitroaromatic compounds used in explosives. nih.govmdpi.com
Derivatives of 3-Nitrobenzylidene di(acetate) can be incorporated into larger conjugated systems. For example, the nitro group can be chemically reduced to an amino group, which can then be converted into an azo dye. Azo compounds are known for their photo- and electroactive properties and are used in the development of nanomaterials, molecular switches, and sensors. acs.org Furthermore, lanthanide-organic complexes and other materials have been specifically designed to detect nitroaromatic compounds like nitrobenzene (B124822) through fluorescence quenching, highlighting the importance of the nitroaromatic unit in materials science. nih.govias.ac.inmdpi.com
Catalytic Applications of Metal Complexes and Polymer-Supported Systems Derived from Nitrobenzylidene Units
The functional groups on the nitrobenzylidene unit provide handles for immobilization onto solid supports, leading to the development of heterogeneous catalysts. researchgate.netresearchgate.net Polymer-supported catalysts are advantageous because they can be easily separated from the reaction mixture and recycled, making chemical processes more economical and environmentally friendly. researchgate.netnih.gov
Metal complexes can be anchored to polymers functionalized with ligands derived from the nitrobenzylidene structure. nih.govgoogle.com For example, the nitro group could be reduced to an amine and then modified to create a ligand capable of chelating transition metals like palladium, rhodium, or copper. researchgate.netnih.gov These polymer-supported metal complexes have shown high catalytic activity in a variety of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and oxidations. researchgate.netresearchgate.netnih.gov The immobilization on a polymer support can also lead to better product selectivity and catalyst stability. researchgate.net
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| 3-Nitrobenzylidene di(acetate) |
| (3-nitrophenyl)methanediyl diacetate |
| 3-nitrobenzaldehyde |
| Nitrendipine |
| Nimodipine |
| 2-nitroacetophenone |
| Malononitrile |
| 1,3-Dihydroindol-2-one |
| Palladium |
| Rhodium |
Green Chemistry Principles in 3 Nitrobenzylidene Di Acetate Synthesis
Implementation of Solvent-Free or Reduced-Solvent Reaction Conditions
A significant advancement in the green synthesis of 3-Nitrobenzylidene di(acetate) involves the elimination of conventional organic solvents. Traditional methods often rely on volatile and toxic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free, or solid-state, reactions offer a cleaner alternative by increasing reactant concentration, which can lead to shorter reaction times and higher yields.
One notable solvent-free method for the acetalization of 3-nitrobenzaldehyde (B41214) to form 3-Nitrobenzylidene di(acetate) utilizes a silica-based sulfonic acid catalyst. researchgate.net In this procedure, 3-nitrobenzaldehyde is mixed directly with acetic anhydride (B1165640) in the presence of the solid catalyst. researchgate.net The reaction proceeds efficiently without any solvent, thereby eliminating waste associated with solvent purification and disposal. researchgate.net This approach not only aligns with the principle of waste prevention but also simplifies the experimental setup and product work-up, as the solid catalyst can be easily removed by filtration. researchgate.net
Energy Efficiency Considerations in Synthetic Protocols
Energy consumption is a critical factor in the environmental footprint of a chemical process. Green synthetic protocols for 3-Nitrobenzylidene di(acetate) aim to reduce energy usage by operating under milder conditions or by employing alternative energy sources that offer more efficient heat transfer.
Conducting reactions at ambient temperature is a primary goal for enhancing energy efficiency. The aforementioned solvent-free synthesis of 3-Nitrobenzylidene di(acetate) using a silica-based sulfonic acid catalyst is a prime example of such optimization. researchgate.net The reaction proceeds to completion in just 10 minutes at room temperature, achieving a yield of over 96%. researchgate.net This avoids the energy-intensive heating or cooling steps required by many conventional synthetic methods, making the process both economically and environmentally advantageous. researchgate.net
Table 1: Synthesis of 3-Nitrobenzylidene di(acetate) under Solvent-Free, Room Temperature Conditions
| Reactants | Catalyst | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 3-Nitrobenzaldehyde, Acetic Anhydride | Silica-based sulfonic acid | Solvent-free, Room Temperature | 10 minutes | >96% | researchgate.net |
Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to rapidly and efficiently heat reaction mixtures. nih.govmdpi.com Unlike conventional heating, microwave energy couples directly with polar molecules, leading to uniform heating and a significant reduction in reaction times, often from hours to minutes. nih.govresearchgate.net This can also lead to higher product yields and improved purity by minimizing side reactions. nih.gov
While specific studies detailing the microwave-assisted synthesis of 3-Nitrobenzylidene di(acetate) are not extensively documented, the technique has been successfully applied to a wide range of organic reactions, including those involving nitro-aromatic compounds. researchgate.netnih.gov For instance, microwave-assisted, solvent-free syntheses of 3-nitro-2H-chromenes have been achieved with high efficiency. researchgate.net The application of microwave technology to the reaction between 3-nitrobenzaldehyde and acetic anhydride could potentially offer a rapid and energy-efficient synthetic route. nih.govnih.gov
Utilization of Environmentally Benign Catalysts and Reaction Media
The choice of catalyst and reaction medium is central to green synthesis. Ideal catalysts are non-toxic, efficient in small quantities, and recyclable. Similarly, green reaction media, such as ionic liquids, offer sustainable alternatives to volatile organic solvents.
Room-temperature ionic liquids (RTILs) are salts that are liquid below 100°C and are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. scholarsresearchlibrary.com Di-isopropyl ethyl ammonium (B1175870) acetate (B1210297) (DIPEAc) is a protic ionic liquid that has been effectively used as both a catalyst and a reaction medium in various organic syntheses, such as the Knoevenagel condensation. scholarsresearchlibrary.comnih.gov
In syntheses analogous to that of 3-Nitrobenzylidene di(acetate), DIPEAc has been shown to efficiently catalyze reactions at room temperature under solvent-free conditions, leading to high yields and short reaction times. scholarsresearchlibrary.com Its use circumvents the need for hazardous catalysts and volatile solvents. scholarsresearchlibrary.comnih.gov A plausible application in the synthesis of 3-Nitrobenzylidene di(acetate) would involve DIPEAc acting as a proton source to activate the carbonyl group of 3-nitrobenzaldehyde, facilitating the nucleophilic attack by acetic anhydride.
Table 2: Performance of DIPEAc in Catalyzing Knoevenagel Condensation at Room Temperature
| Reaction | Catalyst/Medium | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aldehydes + Rhodanine | DIPEAc | Room Temperature | High to excellent | scholarsresearchlibrary.com |
A key principle of green chemistry is the ability to recover and reuse catalysts, which reduces waste and lowers costs. Both heterogeneous solid catalysts and ionic liquids offer significant advantages in this regard.
The silica-based sulfonic acid used in the solvent-free synthesis of 3-Nitrobenzylidene di(acetate) is a heterogeneous catalyst. researchgate.net After the reaction, it can be easily separated from the product mixture by simple filtration, activated, and reused in subsequent reactions without a significant loss of activity. researchgate.net
Similarly, ionic liquids like DIPEAc can be recycled. scholarsresearchlibrary.com After completion of a reaction, the product can often be extracted using a non-polar organic solvent, leaving the ionic liquid behind to be reused for multiple cycles. scholarsresearchlibrary.com Research on the synthesis of 5-arylidene-rhodanine derivatives has demonstrated the effective recyclability of DIPEAc, making it a sustainable choice for catalysis. scholarsresearchlibrary.com
Maximization of Atom Economy and Minimization of Chemical Waste Generation
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org The goal is to design synthetic methods that maximize this incorporation, thereby minimizing waste. ucmerced.edu
The primary synthesis route for 3-Nitrobenzylidene di(acetate) involves the reaction of 3-Nitrobenzaldehyde with acetic anhydride. This reaction is typically an addition reaction, where all the atoms of the reactants are incorporated into the final product.
Chemical Equation:
C₇H₅NO₃ (3-Nitrobenzaldehyde) + C₄H₆O₃ (Acetic Anhydride) → C₁₁H₁₁NO₆ (3-Nitrobenzylidene di(acetate))
Atom Economy Calculation:
The percent atom economy is calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Molecular Weight of 3-Nitrobenzaldehyde (C₇H₅NO₃): 151.12 g/mol
Molecular Weight of Acetic Anhydride (C₄H₆O₃): 102.09 g/mol
Molecular Weight of 3-Nitrobenzylidene di(acetate) (C₁₁H₁₁NO₆): 253.21 g/mol nih.gov
Sum of Molecular Weights of Reactants = 151.12 g/mol + 102.09 g/mol = 253.21 g/mol
% Atom Economy = (253.21 / 253.21) x 100 = 100%
This calculation demonstrates that the theoretical atom economy for the synthesis of 3-Nitrobenzylidene di(acetate) is 100%. This is an ideal scenario from a green chemistry perspective, as, in principle, no atoms are wasted in the formation of the desired product. buecher.de
However, the generation of chemical waste is not solely determined by atom economy. It is also influenced by factors such as reaction yield, the use of solvents, catalysts, and reagents required for work-up and purification. taylorandfrancis.com Traditional methods for this synthesis often employed strong acids like sulfuric acid, which are corrosive and generate significant waste streams. nih.gov
Modern research focuses on minimizing this auxiliary waste. A key strategy is the adoption of solvent-free reaction conditions. researchgate.netasianpubs.org Performing the reaction without a solvent reduces waste, lowers costs, simplifies the process and work-up, and decreases the environmental impact associated with volatile organic compounds (VOCs). ias.ac.in The table below summarizes various catalytic systems developed for the synthesis of acylals (the class of compounds including 3-Nitrobenzylidene di(acetate)) under greener conditions, highlighting the move away from hazardous solvents and towards more efficient, reusable catalysts.
| Catalyst | Reaction Condition | Reaction Time | Yield (%) | Key Green Advantage | Reference |
|---|---|---|---|---|---|
| Silica-based Sulfonic Acid | Solvent-free, Room Temperature | 10 minutes | >96 | Solvent-free, rapid reaction, high yield. | researchgate.net |
| Fe(NO₃)₃·9H₂O | Solvent-free, Room Temperature | 5-40 minutes | 85-98 | Eco-friendly, non-toxic, cost-effective catalyst, solvent-free. | asianpubs.org |
| NaHSO₄-SiO₂ | Solvent-free | Short | High | Mild, inexpensive, reusable catalyst under solvent-free conditions. | researchgate.net |
| Zirconium(IV) chloride | Solvent-free | Short | High | Efficient under solvent-free conditions, catalyst can be used for deprotection. | organic-chemistry.org |
| Novel heterogeneous acid catalyst | Solvent-free, Room Temperature | Several minutes | >90 | High activity, thermally stable, and reusable catalyst. | nih.gov |
Role in Multicomponent Reactions Mcrs
Fundamental Principles and Strategic Advantages of Multicomponent Reactions
Multicomponent reactions are one-pot processes where three or more starting materials react to form a single, structurally complex product. wikipedia.orgunair.ac.id This approach contrasts sharply with traditional linear synthesis, which involves sequential steps of reaction and purification. The core principles of MCRs offer significant strategic advantages in chemical synthesis. tcichemicals.com
Fundamental Principles:
Convergence: MCRs are highly convergent, meaning multiple, distinct starting materials are combined simultaneously to build a complex molecule. This is a departure from linear synthesis where a molecule is built step-by-step from a single starting material.
Atom Economy: A key principle of green chemistry, atom economy is maximized in MCRs as most or all atoms from the reactants are incorporated into the final product, minimizing waste. wikipedia.org
Bond-Forming Efficiency: MCRs are characterized by a high bond-forming index, as multiple chemical bonds are created in a single operation. This leads to a rapid increase in molecular complexity.
Strategic Advantages: The principles of MCRs translate into several key advantages over conventional multistep syntheses:
Efficiency: By combining multiple steps into a single operation, MCRs save time, energy, and resources associated with intermediate isolation and purification. wikipedia.org
Molecular Diversity: MCRs are exceptionally suited for creating large libraries of compounds for drug discovery and material science. Simply by varying one of the starting components, a wide array of structurally diverse analogues can be synthesized efficiently. rsc.org
Sustainability: Aligning with the principles of green chemistry, MCRs reduce solvent usage and waste generation, making them an environmentally friendlier option. rsc.orgacs.org
Complexity Generation: They provide rapid access to complex molecular scaffolds that would otherwise require lengthy and arduous synthetic sequences. nih.gov
Well-known examples of MCRs include the Hantzsch pyridine (B92270) synthesis, the Biginelli reaction for producing dihydropyrimidinones, and the Ugi and Passerini isocyanide-based reactions. wikipedia.orgtcichemicals.com These reactions have become powerful tools in medicinal chemistry for the synthesis of biologically active heterocyclic compounds. taylorandfrancis.com
Table 1: Comparison of Multicomponent vs. Linear Synthesis
| Feature | Multicomponent Synthesis | Linear Synthesis |
| Number of Steps | One-pot | Multiple sequential steps |
| Purification | Single final purification | Purification required after each step |
| Time & Resources | Significantly reduced | High consumption of time and solvents |
| Overall Yield | Often higher due to fewer steps | Can be low due to cumulative losses |
| Atom Economy | High | Generally low |
| Waste Generation | Minimized | Significant |
Potential Strategic Integration of 3-Nitrobenzylidene Di(acetate) or Related Scaffolds as Reagents in MCRs
While direct literature citing the use of 3-Nitrobenzylidene di(acetate) in MCRs is scarce, its structure suggests significant potential for strategic integration. The compound can be viewed as a protected or precursor form of 3-nitrobenzaldehyde (B41214), a key building block in many classic MCRs. ijpsonline.comwikipedia.org
Role as an Aldehyde Precursor: Benzylidene diacetates, also known as acylals, are stable compounds that can serve as protecting groups for aldehydes. nih.gov They can be hydrolyzed under acidic conditions to regenerate the parent aldehyde in situ. This property allows for the slow and controlled release of the aldehyde, which can be advantageous in MCRs by minimizing side reactions associated with high concentrations of a reactive aldehyde.
Influence of the Nitro Group: The presence of the meta-substituted nitro group on the aromatic ring is expected to significantly influence the reactivity of the aldehyde component in an MCR. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring but increases the electrophilicity of the aldehyde's carbonyl carbon. This enhanced electrophilicity can accelerate the initial, often rate-limiting, step of many MCRs, such as the condensation with an amine or an active methylene (B1212753) compound.
Potential Applications in Key MCRs:
Biginelli Reaction: This three-component reaction involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). wikipedia.orgtaylorandfrancis.com The use of 3-nitrobenzaldehyde (generated from 3-Nitrobenzylidene di(acetate)) would be expected to proceed efficiently, given that aromatic aldehydes with electron-withdrawing groups are well-tolerated substrates. nih.gov The resulting dihydropyrimidinone scaffold would bear the 3-nitrophenyl group, a versatile handle for further chemical modification.
Hantzsch Pyridine Synthesis: This reaction condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form 1,4-dihydropyridines. organic-chemistry.org Studies have shown that nitrobenzaldehydes are effective components in this reaction. mdpi.com The increased electrophilicity of 3-nitrobenzaldehyde could facilitate the initial Knoevenagel condensation step. acs.org
Ugi and Passerini Reactions: These are isocyanide-based MCRs. The Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org The reaction is often initiated by the formation of an imine from the aldehyde and amine. Aldehydes bearing electron-withdrawing groups are known to participate effectively in Ugi reactions. nih.gov Therefore, 3-Nitrobenzylidene di(acetate) could serve as a valuable synthon for introducing the 3-nitrophenyl moiety into complex peptide-like scaffolds.
The strategic use of 3-Nitrobenzylidene di(acetate) would involve its addition to the MCR mixture, where reaction conditions (e.g., an acid catalyst) would trigger the in situ release of 3-nitrobenzaldehyde, which is then consumed in the main reaction cascade. This approach could enhance control over the reaction profile and potentially improve yields by maintaining a low steady-state concentration of the highly reactive aldehyde.
Influence of Various Reaction Parameters (e.g., Solvent, Temperature, Catalyst, Concentration) on MCR Outcome
The outcome of a multicomponent reaction is highly dependent on a delicate balance of reaction conditions. organic-chemistry.org The choice of solvent, temperature, catalyst, and reactant concentration can profoundly affect the reaction rate, yield, and even the chemoselectivity, determining which of several possible products is formed.
Catalyst: Catalysis is crucial for many MCRs. Catalysts can be broadly classified as Brønsted acids (e.g., HCl, p-toluenesulfonic acid) or Lewis acids (e.g., Yb(OTf)₃, BF₃·OEt₂, Zn(OTf)₂). nih.govnih.gov
Role: Catalysts activate the substrates, typically the carbonyl component (aldehyde), making it more electrophilic and accelerating the initial condensation steps. researchgate.net
Impact: The choice of catalyst can influence reaction rates and yields dramatically. For instance, in the Biginelli reaction, various Lewis acids have been shown to significantly improve product yields under milder conditions compared to traditional Brønsted acid catalysis. taylorandfrancis.com In some cases, the catalyst can also control the regioselectivity or stereoselectivity of the reaction.
Solvent: The solvent plays a multifaceted role in MCRs.
Role: It must solubilize the multiple reactants, but it can also influence reaction equilibria and the stability of intermediates.
Impact: Polar protic solvents like ethanol (B145695) are common for reactions like the Biginelli and Hantzsch syntheses. taylorandfrancis.comnih.gov However, a shift towards greener solvents (e.g., water, ionic liquids) or even solvent-free conditions is a major trend. The polarity and coordinating ability of the solvent can affect the reaction pathway and efficiency.
Temperature: Temperature affects reaction kinetics, with higher temperatures generally leading to faster reaction rates.
Role: Provides the necessary activation energy for the reaction to proceed.
Impact: In MCRs, temperature can be a critical parameter for controlling selectivity. Some MCRs proceed efficiently at room temperature, while others require reflux conditions. researchgate.net Microwave irradiation has emerged as a popular non-conventional heating method that can dramatically reduce reaction times from hours to minutes. nih.govnih.gov
Concentration: The relative and absolute concentrations of the reactants are key variables.
Role: MCRs often involve a complex network of reversible and irreversible steps. Reactant concentration influences the position of these equilibria.
Impact: High reactant concentrations are often favored, as they can accelerate the reaction and shift equilibria towards the final product. This is a primary reason why solvent-free MCRs are often highly effective.
Table 2: Effect of Reaction Parameters on a Typical MCR (e.g., Biginelli Reaction)
| Parameter | Influence and Examples |
| Catalyst | Lewis Acids (e.g., InCl₃, Yb(OTf)₃): Increase reaction rate, allow for milder conditions. Brønsted Acids (e.g., HCl, H₂SO₄): Traditional catalysts, often require harsher conditions. |
| Solvent | Ethanol/Methanol: Common protic solvents. Acetonitrile: Aprotic polar solvent, can improve yields. Solvent-free: High concentration, often leads to faster reactions and higher yields. |
| Temperature | Room Temperature: Possible with highly efficient catalysts. Reflux: Traditional method, ensures completion. Microwave Irradiation: Drastically reduces reaction time. |
| Concentration | High Concentration: Generally favors product formation by shifting equilibria. Often achieved under solvent-free conditions. |
Emerging Trends and Developments in Solvent-Free Multicomponent Reaction Methodologies
In alignment with the principles of green and sustainable chemistry, there has been a significant shift towards developing solvent-free MCR methodologies. Eliminating volatile organic solvents reduces environmental pollution, lowers costs, and simplifies experimental procedures.
Key Methodologies:
Mechanochemistry: This involves conducting reactions by grinding, milling, or shearing solid reactants in the absence of a bulk solvent. High-energy ball milling and simple mortar-and-pestle grinding are common techniques. This method not only eliminates solvents but can also provide access to products that are difficult to obtain from solution-phase synthesis.
Microwave-Assisted Synthesis: The application of microwave irradiation to solvent-free MCRs is a powerful combination. Microwaves provide rapid and uniform heating, leading to dramatic accelerations in reaction rates. Many MCRs that require hours of conventional heating can be completed in minutes under solvent-free microwave conditions.
Use of Solid-Supported Catalysts: Employing catalysts that are immobilized on a solid support (e.g., silica (B1680970) gel, clays) facilitates their separation from the reaction mixture, allowing for easy recovery and recycling. This is particularly advantageous in solvent-free systems where product isolation can be achieved by simple washing or extraction.
Advantages of Solvent-Free MCRs:
Environmental Impact: Drastically reduces or eliminates the use and release of toxic, volatile organic compounds.
Efficiency: Reactions are often faster and more efficient due to high reactant concentrations.
Simplicity: Work-up procedures are simplified, often involving only washing the solid product with a suitable solvent.
Economic Viability: Reduces costs associated with solvent purchase, purification, and disposal.
These emerging solvent-free techniques represent a perfect synergy with the inherent efficiency of multicomponent reactions, paving the way for more sustainable and powerful synthetic strategies in organic chemistry. organic-chemistry.orgsemanticscholar.org The development of these methodologies continues to expand the scope and applicability of MCRs in both academic research and industrial processes.
Q & A
Q. Basic
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .
- Elemental Analysis : Confirms molecular composition (e.g., C, H, N content).
- X-ray Crystallography : Resolves molecular geometry (e.g., bond lengths, angles) for compounds like 3-nitrobenzylidene methanamine (monoclinic system, space group P121/c1) .
Q. Advanced
- Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns for structural confirmation.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability of metal complexes (e.g., arsenic(III) derivatives) .
How should researchers handle 3-Nitrobenzylidene di(acetate) safely in laboratory settings?
Q. Basic
Q. Advanced
- Waste Disposal : Neutralize acidic byproducts before disposal.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent contamination .
What are the common chemical reactions involving 3-Nitrobenzylidene di(acetate) in organic synthesis?
Q. Basic
- Cyclization : Forms dihydropyridines (e.g., Hantzsch reaction analogs) under reflux with crotonate esters .
- Coordination Chemistry : Binds to metals (e.g., arsenic(III)) via hydrazide ligands to form complexes with potential catalytic or medicinal properties .
- Nucleophilic Substitution : The α,β-unsaturated ketone moiety undergoes Michael additions or cycloadditions .
Q. Advanced
- Mechanistic Insights : The nitro group’s electron-withdrawing nature enhances electrophilicity at the β-carbon, facilitating nucleophilic attack .
How can reaction conditions be optimized for the synthesis of 3-Nitrobenzylidene di(acetate) derivatives?
Q. Advanced
- Solvent Screening : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance reactivity and solubility .
- Catalyst Tuning : Replace piperidinium acetate with ionic liquids for improved yields in cyclization reactions .
- Temperature Control : Lower temperatures (e.g., 50°C) reduce side reactions, while reflux accelerates kinetics .
What strategies resolve contradictions in spectroscopic data for metal complexes of 3-Nitrobenzylidene di(acetate)?
Q. Advanced
- Cross-Validation : Combine IR, NMR, and X-ray data to confirm ligand coordination modes (e.g., monodentate vs. bidentate binding) .
- Computational Modeling : Use density functional theory (DFT) to predict vibrational frequencies and compare with experimental IR spectra .
- Reproducibility Checks : Repeat syntheses under inert atmospheres to rule out oxidation artifacts .
What computational methods predict the reactivity of 3-Nitrobenzylidene di(acetate) in cyclization reactions?
Q. Advanced
- DFT Calculations : Map reaction pathways (e.g., transition states for dihydropyridine formation) to identify rate-limiting steps .
- Frontier Molecular Orbital (FMO) Analysis : Predict regioselectivity in nucleophilic additions based on LUMO localization at the β-carbon .
- Solvent Effects Modeling : Use COSMO-RS to simulate solvent polarity impacts on reaction thermodynamics .
How does the nitro group influence the biological activity of 3-Nitrobenzylidene di(acetate) derivatives?
Q. Advanced
- Electron-Withdrawing Effects : Enhances binding to microbial enzymes (e.g., dihydrofolate reductase) via dipole interactions, explaining antimicrobial activity .
- Structure-Activity Relationships (SAR) : Derivatives with para-nitro substitution show higher potency than ortho analogs due to improved steric alignment .
- Toxicity Profiling : Nitro group reduction (e.g., to amine) can mitigate cytotoxicity while retaining bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
